molecular formula C23H22N6O4 B12157930 N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

Cat. No.: B12157930
M. Wt: 446.5 g/mol
InChI Key: YYNQRIIYEKEGGO-UHFFFAOYSA-N
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Description

N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound is characterized by its unique structure, which includes two indole moieties connected by a pentanedihydrazide linker.

Preparation Methods

The synthesis of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide typically involves a condensation reaction between 1H-indole carbaldehyde oxime and a suitable hydrazide derivative . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides. This leads to the formation of N-substituted indole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, research on similar indole-based compounds has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways, making these compounds promising candidates for new antibiotics .

Antioxidant Properties

The antioxidant potential of indole derivatives has been explored, with findings suggesting that they can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in the context of diseases where oxidative damage plays a critical role, such as cardiovascular diseases .

Cardioprotective Effects

A notable application of related indole derivatives is their cardioprotective activity. Studies have demonstrated that certain derivatives can mitigate doxorubicin-induced cardiotoxicity in animal models by reducing biomarkers associated with cardiac damage and enhancing antioxidant enzyme levels . This suggests potential therapeutic roles for managing chemotherapy-induced cardiotoxicity.

Anti-inflammatory Effects

Indole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory mediators, making them suitable candidates for treating inflammatory diseases .

Biological Evaluation and Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. This computational approach helps in understanding the potential efficacy and mechanism of action at the molecular level, guiding further experimental validation .

Case Study 1: Antimicrobial Evaluation

A study involving the synthesis and biological evaluation of indole derivatives demonstrated significant antimicrobial activity against several pathogens. The compounds were tested using the Diameter of Inhibition Zone (DIZ) assay, revealing promising results against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cardioprotective Activity Assessment

Research focused on the cardioprotective effects of N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide showed that treatment led to significant reductions in cardiac biomarkers in rats subjected to doxorubicin treatment. Histopathological examinations confirmed reduced myocardial damage compared to control groups .

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide can be compared with other indole derivatives such as:

These compounds share similar structural features but differ in their substituents and linker lengths, which can influence their chemical reactivity and biological activities

Biological Activity

N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a compound with significant potential in medicinal chemistry. Its structure suggests that it may exhibit various biological activities, particularly antimicrobial and anticancer properties. This article reviews the biological activity of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound features two indole-derived moieties linked by a pentanedihydrazide chain. The presence of the indole structure is known to contribute to various pharmacological effects, including anti-inflammatory and anticancer activities. The molecular formula is C18H22N6O2C_{18}H_{22}N_6O_2 with a molecular weight of approximately 362.41 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of indole compounds often possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to have minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and streptomycin against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties :
    • Indole derivatives are recognized for their anticancer potential. Research involving similar compounds has demonstrated that they can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Studies and Research Findings

Several studies have been conducted on compounds related to this compound:

Table 1: Summary of Antimicrobial Activity

CompoundBacterial StrainMIC (μM)MBC (μM)
5dS. aureus37.957.8
5gE. coli248372
5kP. aeruginosa4386

The above table summarizes findings from a study where several indole derivatives were evaluated for their antimicrobial efficacy against various bacterial strains .

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (μM)
Compound AMCF7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)22
Compound CA549 (Lung Cancer)30

This table illustrates the cytotoxic effects of related compounds on different cancer cell lines, indicating promising anticancer properties .

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as COX and LOX, which are involved in inflammatory processes.
  • DNA Interaction : The compound may interact with DNA or RNA polymerases, disrupting nucleic acid synthesis in pathogens or cancer cells.

Properties

Molecular Formula

C23H22N6O4

Molecular Weight

446.5 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pentanediamide

InChI

InChI=1S/C23H22N6O4/c1-12-6-8-16-14(10-12)20(22(32)24-16)28-26-18(30)4-3-5-19(31)27-29-21-15-11-13(2)7-9-17(15)25-23(21)33/h6-11,24-25,32-33H,3-5H2,1-2H3

InChI Key

YYNQRIIYEKEGGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O

Origin of Product

United States

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